1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea
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Overview
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea is a synthetic organic compound that features a thiophene ring substituted with a benzoyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea typically involves the following steps:
Formation of the Benzoylthiophene Intermediate: The initial step involves the synthesis of 5-benzoylthiophene. This can be achieved through the Friedel-Crafts acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Alkylation: The benzoylthiophene intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.
Urea Formation: The final step involves the reaction of the alkylated benzoylthiophene with cyclopentyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group or further to an alkyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The benzoyl and thiophene moieties may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Benzoylthiophene: Shares the benzoylthiophene core but lacks the urea moiety.
Cyclopentylurea: Contains the urea group but lacks the benzoylthiophene core.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
1-((5-Benzoylthiophen-2-yl)methyl)-3-cyclopentylurea is unique due to the combination of the benzoylthiophene core with the cyclopentylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJZDFXIHFVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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